N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine
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Overview
Description
N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a quinoline moiety attached to a piperidine ring, which is further substituted with a phenylethyl group and a methyl group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of an aniline derivative with a carbonyl compound.
Substitution with Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the phenylethyl group.
Methylation: The final step involves the methylation of the nitrogen atom on the piperidine ring, which can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or quinoline rings are replaced by other groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of smaller fragments.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, and hydrolysis can generate smaller fragments or carboxylic acids.
Scientific Research Applications
N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound can be used as a probe to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders or other diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to downstream effects on cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine can be compared with other similar compounds, such as:
N-methyl-N-(2-phenylethyl)-1-(quinolin-4-ylmethyl)piperidin-3-amine: This compound differs in the position of the quinoline moiety, which may affect its binding affinity and biological activity.
N-methyl-N-(2-phenylethyl)-1-(quinolin-6-ylmethyl)piperidin-3-amine: Another positional isomer, with potential differences in chemical reactivity and pharmacological properties.
N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-4-amine: This compound has a different substitution pattern on the piperidine ring, which can influence its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-methyl-N-(2-phenylethyl)-1-(quinolin-5-ylmethyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3/c1-26(17-14-20-8-3-2-4-9-20)22-11-7-16-27(19-22)18-21-10-5-13-24-23(21)12-6-15-25-24/h2-6,8-10,12-13,15,22H,7,11,14,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVHNTOXMRMBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCCN(C2)CC3=C4C=CC=NC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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